2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-15-8-13(19)3-4-14(15)17(22)21-9-11-2-1-6-20-16(11)12-5-7-23-10-12/h1-8,10H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWKDDCQAGCEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: : The amide group can be reduced to an amine.
Substitution: : The chlorine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Fluorinated derivatives.
Reduction: : Amines.
Substitution: : Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and the development of new drugs.
Medicine
The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzamide Derivatives
Key Observations:
Halogenation Patterns: The target compound shares chloro and fluoro substituents on the benzamide core with compounds from and . These halogens enhance lipophilicity and metabolic stability compared to non-halogenated analogs .
Side Chain Diversity: The pyridinylmethyl-thiophene side chain in the target compound contrasts with the methoxy-thiophenylethyl group in ’s analog, which may alter steric and electronic interactions .
Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound significantly increases electron-withdrawing effects, which could enhance binding to hydrophobic pockets in target proteins compared to the target compound’s simpler substituents .
Biological Activity
2-Chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is an organic compound that exhibits significant biological activity due to its complex structure, which incorporates multiple functional groups such as chloro, fluoro, thiophene, and pyridine. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula for 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is C17H12ClFN2OS, and it features a unique combination of functional groups that contribute to its biological properties. The presence of the chloro and fluoro substituents enhances its reactivity and potential for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClFN2OS |
| Molecular Weight | 344.80 g/mol |
| IUPAC Name | 2-chloro-4-fluoro-N-[(2-thiophen-3-yl)pyridin-3-yl)methyl]benzamide |
| CAS Number | 2034441-98-8 |
The compound's mechanism of action primarily involves its ability to interact with specific receptors or enzymes within biological systems. It is hypothesized to modulate the activity of these targets, leading to various pharmacological effects. The precise pathways remain under investigation but are believed to include:
- Enzyme inhibition : Potential inhibition of key metabolic enzymes.
- Receptor modulation : Interaction with neurotransmitter receptors or other signaling pathways.
Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Antiviral Activity : Compounds containing heterocycles like pyridine and thiophene have been identified as potential antiviral agents. For instance, studies on related benzamide derivatives have demonstrated effectiveness against viruses such as H5N1 and SARS-CoV-2 .
- Cancer Treatment : Benzamide derivatives are being explored for their anti-cancer properties. Some studies suggest that they can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .
- Neuroprotection : Compounds that target dopamine receptors have been investigated for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .
Antiviral Efficacy
In a study evaluating the antiviral properties of benzothiazolyl-pyridine hybrids, it was found that compounds with fluorine substitutions exhibited enhanced activity against H5N1 and SARS-CoV-2 viruses compared to their non-fluorinated counterparts. This suggests that the presence of fluorine may enhance the binding affinity and efficacy of similar compounds .
Anti-Cancer Properties
Another study focused on the synthesis of novel benzamide derivatives highlighted their ability to inhibit RET kinase activity, which is crucial for certain cancers. The compound I-8 showed significant inhibition in both molecular and cellular assays, indicating a promising lead for further development as a cancer therapeutic .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, it is beneficial to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-fluorophenol | Chloro and fluoro groups only | Moderate antibacterial activity |
| N-(2-(thiophen-3-yl)pyridin-3-yl)methylbenzamide | Lacks chloro and fluoro groups | Antiviral activity against certain viruses |
| 4-Chlorobenzamides | Contains chlorinated aromatic rings | Inhibitory effects on various kinases |
The unique combination of functional groups in 2-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide enhances its reactivity and potential biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
